molecular formula C19H14Cl2N2O2 B10901421 {4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}propanedinitrile

{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}propanedinitrile

Cat. No.: B10901421
M. Wt: 373.2 g/mol
InChI Key: PQRLHQLPEBDVFX-UHFFFAOYSA-N
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Description

1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a dichlorobenzyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxyphenol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The dichlorobenzyl and ethoxyphenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl cyanide
  • 3-Ethoxy-4-hydroxybenzyl cyanide
  • 4-(2,4-Dichlorobenzyl)oxy-3-methoxyphenyl cyanide

Uniqueness

1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14Cl2N2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C19H14Cl2N2O2/c1-2-24-19-8-13(7-14(10-22)11-23)3-6-18(19)25-12-15-4-5-16(20)9-17(15)21/h3-9H,2,12H2,1H3

InChI Key

PQRLHQLPEBDVFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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